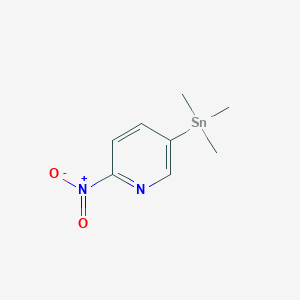
2-Nitro-5-(trimethylstannyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-5-(trimethylstannyl)pyridine is an organotin compound with the molecular formula C8H12N2O2Sn It is characterized by the presence of a nitro group at the 2-position and a trimethylstannyl group at the 5-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-5-(trimethylstannyl)pyridine typically involves the nitration of pyridine derivatives followed by stannylation. One common method includes the reaction of 2-chloropyridine with trimethyltin chloride in the presence of a palladium catalyst to introduce the trimethylstannyl group. Subsequent nitration using nitric acid or dinitrogen pentoxide in an organic solvent yields the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-5-(trimethylstannyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds
Common Reagents and Conditions:
Substitution: Nucleophiles such as halides or organometallic reagents.
Reduction: Hydrogen gas, palladium on carbon.
Coupling: Palladium catalysts, organohalides.
Major Products:
Substitution: Various substituted pyridines.
Reduction: 2-Amino-5-(trimethylstannyl)pyridine.
Coupling: Biaryl or heteroaryl compounds.
Scientific Research Applications
2-Nitro-5-(trimethylstannyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Nitro-5-(trimethylstannyl)pyridine involves its reactivity towards nucleophiles and electrophiles. The nitro group is electron-withdrawing, making the pyridine ring more susceptible to nucleophilic attack. The trimethylstannyl group, on the other hand, can participate in transmetalation reactions, facilitating the formation of new carbon-carbon bonds. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
2-Nitro-5-(trimethylsilyl)pyridine: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group.
2-Nitro-5-(trimethylgermyl)pyridine: Contains a trimethylgermyl group.
2-Nitro-5-(trimethylplumbyl)pyridine: Contains a trimethylplumbyl group.
Uniqueness: 2-Nitro-5-(trimethylstannyl)pyridine is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity compared to its silicon, germanium, and lead analogs. The stannyl group enhances its utility in cross-coupling reactions, making it a valuable reagent in synthetic organic chemistry .
Properties
CAS No. |
660848-02-2 |
|---|---|
Molecular Formula |
C8H12N2O2Sn |
Molecular Weight |
286.90 g/mol |
IUPAC Name |
trimethyl-(6-nitropyridin-3-yl)stannane |
InChI |
InChI=1S/C5H3N2O2.3CH3.Sn/c8-7(9)5-3-1-2-4-6-5;;;;/h1,3-4H;3*1H3; |
InChI Key |
LVKULOAWWNSQSC-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=CN=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


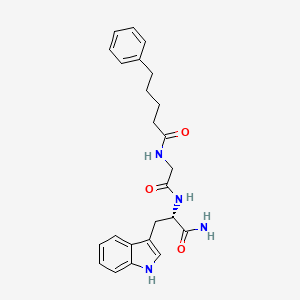
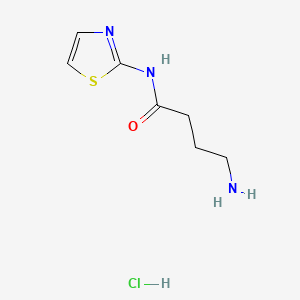
![(2R)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid](/img/structure/B12517706.png)
![N''-{[3-(Fluoromethyl)phenyl]methyl}guanidine](/img/structure/B12517707.png)

![Morpholine, 2-ethyl-4-[3-[4-(phenoxymethyl)phenyl]propyl]-](/img/structure/B12517720.png)
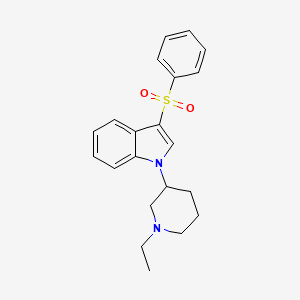

![(2R)-4-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12517748.png)

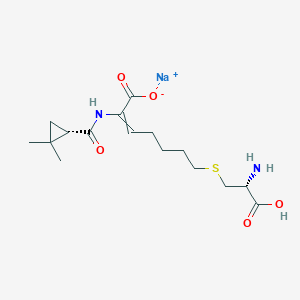

![(1R,2S,3R,4R,6S)-3-aminotricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid](/img/structure/B12517774.png)
![2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzoxazole](/img/structure/B12517780.png)
